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Compound of Interest

Compound Name: CP 122721

Cat. No.: B1669467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of CP 122721
hydrochloride salt, a potent and selective neurokinin-1 (NK1) receptor antagonist. The
information is curated for researchers, scientists, and professionals in drug development, with a
focus on its chemical and pharmacological characteristics, relevant experimental
methodologies, and its mechanism of action.

Core Properties

CP 122721 is a non-peptide small molecule that has been investigated for its potential
therapeutic effects in a variety of conditions, including depression, emesis (vomiting), and
inflammatory diseases.[1] It is an analog of the earlier NK1 receptor antagonist, CP-99,994,
with a trifluoromethoxy group substitution on the o-methoxybenzyl ring, which contributes to its
improved in vivo activity.[1][2]

Physicochemical Properties

The hydrochloride salt form of CP 122721 enhances its solubility in aqueous solutions, a crucial
property for experimental and potential therapeutic applications. A summary of its key
physicochemical properties is presented in Table 1.
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Property Value Source(s)

(+)-(2S,3S)-3-(2-methoxy-5-

) trifluoromethoxybenzyl)amino-
Chemical Name o [3]
2-phenylpiperidine

hydrochloride
Molecular Formula C20H23F3N202-2HCI [4115][6]
Molecular Weight 453.33 g/mol [4115][6]
CAS Number 145877-52-7 [4][5][6]
Appearance White to off-white solid
N Soluble to 100 mM in water
Solubility [4][5]
and DMSO

>98% (typically assessed b
Purity © (typically Yo E)
HPLC)

Storage Conditions Store at -20°C [415116]

Pharmacological Profile

CP 122721 hydrochloride is a high-affinity antagonist of the human NK1 receptor.[3][4][7] Its
pharmacological activity has been characterized in various in vitro and in vivo models,
demonstrating its potency and central nervous system penetration. Key pharmacological
parameters are summarized in Table 2.
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Parameter Value Assay System Source(s)

Human NK1 receptor
pICso 9.8 expressed in IM-9 3114171
cells

Substance P-induced
excitation of locus

ICso 7 nM ) [31[4][5]
ceruleus cells in

guinea pig brain slices

Capsaicin-induced
IDso 0.01 mg/kg, p.o. plasma extravasation [3]

in guinea pig lung

Sar®, Met(02)11-SP-
IDso 0.2 mg/kg, p.o. induced locomotor [3]

activity in guinea pigs

Mechanism of Action and Signaling Pathway

CP 122721 exerts its effects by blocking the action of Substance P (SP), the endogenous
ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that,
upon activation by SP, initiates a signaling cascade. CP 122721 acts as a non-competitive
antagonist, suggesting it binds to a site on the receptor that is distinct from the SP binding site,
thereby preventing the conformational change necessary for signal transduction.[3] This results
in an insurmountable blockade of the actions of SP.[3]

The binding of Substance P to the NK1 receptor primarily activates the Gq alpha subunit of the
associated G-protein. This initiates a signaling cascade that involves the activation of
phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate
(PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of intracellular calcium (Ca2*) from the endoplasmic reticulum, while
DAG activates protein kinase C (PKC). These events lead to various downstream cellular
responses.

Below is a diagram illustrating the Substance P/NK1 receptor signaling pathway and the point
of inhibition by CP 122721.
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Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below to provide
a practical guide for researchers.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.
o Objective: To quantify the interaction between CP 122721 and the human NK1 receptor.

e Cell Line: A human cell line endogenously expressing the NK1 receptor, such as the IM-9
lymphoblast cell line, is commonly used.[3]

o Radioligand: A radiolabeled Substance P analog, typically [*2°[]Bolton-Hunter-Substance P
([*2°1]BH-SP), is used as the competitive ligand.

o Methodology:

o Membrane Preparation: IM-9 cells are cultured and harvested. The cell membranes are
isolated through a series of homogenization and centrifugation steps.

o Binding Reaction: A constant concentration of the radioligand is incubated with the cell
membrane preparation in the presence of varying concentrations of the test compound
(CP 122721).

o Incubation: The reaction is incubated to allow binding to reach equilibrium.

o Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters. The filters trap the membranes with the bound radioligand.

o Quantification: The amount of radioactivity trapped on the filters is measured using a
gamma counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. Non-specific binding is determined in the
presence of a high concentration of unlabeled Substance P. The pICso is then calculated
as the negative logarithm of the ICso.
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In Vivo Models of NK1 Receptor Antagonism
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3.2.1. Capsaicin-Induced Plasma Extravasation in Guinea Pig

This model assesses the ability of a compound to block neurogenic inflammation mediated by
the release of Substance P from sensory nerves.

o Objective: To evaluate the in vivo efficacy of CP 122721 in inhibiting neurogenic
inflammation.

e Animal Model: Male Hartley guinea pigs are typically used.

o Methodology:

o Dosing: Animals are pre-treated with CP 122721 hydrochloride (administered orally, p.o.)
or vehicle at various doses.

o Induction of Extravasation: After a set pre-treatment time, animals are challenged with an
aerosolized solution of capsaicin to induce the release of Substance P in the lungs,
leading to plasma extravasation.

o Tracer Injection: A dye, such as Evans Blue, is injected intravenously prior to the capsaicin
challenge. Evans Blue binds to plasma albumin and is used to quantify the extent of
plasma leakage into the tissues.

o Tissue Collection: After a defined period following the capsaicin challenge, the animals are
euthanized, and the lungs are perfused and collected.

o Quantification: The amount of Evans Blue dye that has extravasated into the lung tissue is
extracted and quantified spectrophotometrically.

o Data Analysis: The dose of CP 122721 that causes a 50% inhibition of the capsaicin-
induced plasma extravasation (IDso) is calculated.[3]

3.2.2. Substance P-Induced Excitation of Locus Ceruleus Neurons

This in vitro brain slice electrophysiology model assesses the functional antagonism of NK1
receptors in the central nervous system.
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o Objective: To determine the functional inhibitory effect of CP 122721 on neuronal activity

mediated by NK1 receptors.

e Preparation: Brain slices containing the locus ceruleus are prepared from guinea pigs.

» Methodology:

o Recording: Extracellular single-unit recordings are made from spontaneously active

neurons in the locus ceruleus.

o Substance P Application: Substance P is applied to the brain slice, which causes a

characteristic increase in the firing rate of the neurons.

o Antagonist Application: The brain slice is then perfused with a solution containing CP

122721 at various concentrations.

o Challenge with Substance P: In the presence of CP 122721, the effect of a subsequent

application of Substance P on neuronal firing is recorded.

o Data Analysis: The concentration of CP 122721 that produces a 50% inhibition of the
Substance P-induced increase in neuronal firing (ICso) is determined.[3][4][5]

Pharmacokinetics and Metabolism

Studies in rats have shown that CP 122721 is extensively metabolized following oral

administration.[8] Key pharmacokinetic parameters in rats are presented in Table 3.

Parameter Male Rat Female Rat Source(s)
ta/2 (h) 3.1 2.2 [8]
Cmax (ng/mL) 941 476 [8]
Tmax (h) 0.5 0.5 [8]

The major metabolic pathways for CP 122721 in rats include O-demethylation, aromatic

hydroxylation, and glucuronidation.[8] A novel oxidative pathway involving the cleavage of the

O-aromatic ring has also been identified.[8] It is important to note that only a small fraction
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(approximately 1.5%) of the circulating radioactivity in plasma is attributable to the unchanged
parent drug, indicating a high degree of first-pass metabolism.[8]

Synthesis

CP 122721 was developed as a second-generation NK-1 receptor antagonist, building upon
the structure of CP-99,994.[2] The synthesis involves the preparation of the chiral 2-phenyl-3-
aminopiperidine core, followed by the coupling of the 2-methoxy-5-trifluoromethoxybenzyl side
chain. The synthesis and structure-activity relationships of various benzylamine side chain
analogs have been described in the literature, highlighting the importance of the 5-
trifluoromethoxy substitution for enhanced in vivo potency.[2]

Safety and Handling

As with any laboratory chemical, CP 122721 hydrochloride salt should be handled with
appropriate safety precautions.

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety
glasses, and gloves.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area.
o Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C.
e Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet
(SDS) provided by the supplier.

Conclusion

CP 122721 hydrochloride salt is a valuable research tool for investigating the role of the
Substance P/NK1 receptor system in various physiological and pathological processes. Its high
affinity, selectivity, and in vivo activity make it a potent antagonist for both in vitro and in vivo
studies. This guide provides a foundational understanding of its properties and the
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experimental methodologies used to characterize its activity, serving as a resource for
researchers in the fields of neuroscience, pharmacology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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